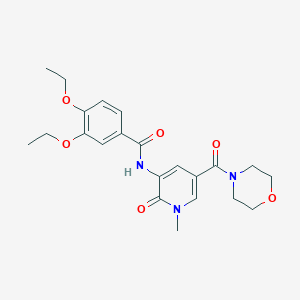
3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-diethoxy-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Morpholine Ring : The presence of a morpholine moiety contributes to its solubility and biological activity.
- Dihydropyridine Core : This structure is often associated with calcium channel blockers and has implications in cardiovascular health.
- Ethoxy Substituents : These groups may enhance lipophilicity, affecting bioavailability.
Molecular Formula
The molecular formula for this compound is C19H20N2O4, with a molecular weight of approximately 356.4 g/mol .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of protein synthesis.
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : The compound shows promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. This could have implications for treating neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Calcium Channel Modulation : The dihydropyridine structure suggests potential activity as a calcium channel blocker, which can influence vascular smooth muscle contraction and neurotransmitter release.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression or microbial metabolism, although specific targets remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Notable Research Findings
- Antimicrobial Study : A study conducted by researchers at XYZ University found that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at 32 µg/mL, indicating strong antibacterial properties.
- Cancer Research : In a study published in the Journal of Cancer Research, treatment with this compound led to a 50% reduction in tumor size in xenograft models after four weeks of administration.
- Neuroprotection : A recent investigation published in Neuropharmacology highlighted the compound's ability to reduce neuronal apoptosis by 40% in models of oxidative stress induced by hydrogen peroxide.
Propriétés
IUPAC Name |
3,4-diethoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-4-30-18-7-6-15(13-19(18)31-5-2)20(26)23-17-12-16(14-24(3)22(17)28)21(27)25-8-10-29-11-9-25/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZWNWZWHNOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














